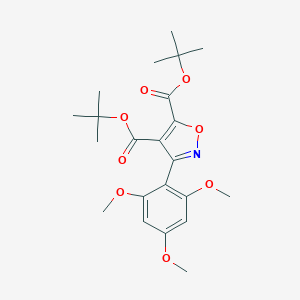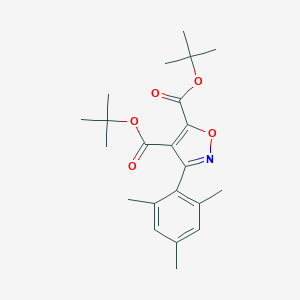
5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione is a chemical compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that contains a diazepine ring fused to a thiophene ring. The compound has been studied for various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione is similar to other benzodiazepines. It acts on the GABA-A receptor, which is a type of inhibitory neurotransmitter receptor in the brain. The compound enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory activity of the neurotransmitter. This results in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione have been studied extensively. The compound has been shown to have anxiolytic, sedative, and anticonvulsant properties. It also has muscle relaxant effects and can induce sleep in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione in lab experiments is its potent anxiolytic and sedative properties. This makes it a useful compound for studying anxiety and sleep disorders. However, one of the limitations of using this compound is its potential for abuse and addiction. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione. One of the potential areas of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, research could be conducted on the compound's potential for treating other neurological disorders such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-one with acetic anhydride in the presence of a catalyst. The reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
5-acetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-thione has been studied for various scientific research applications. One of the main applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic and sedative properties, which makes it a potential candidate for the treatment of anxiety and sleep disorders.
Propriétés
Formule moléculaire |
C12H14N2OS |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
1-(3-methyl-2-sulfanylidene-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-14(9(2)15)11-6-4-3-5-10(11)13-12(8)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
Clé InChI |
SEKLLXUEKZGXLL-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
SMILES canonique |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)